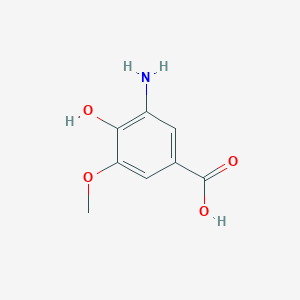

3-Amino-4-hydroxy-5-methoxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-4-hydroxy-5-methoxybenzoic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is a member of the class of benzoic acids .

Synthesis Analysis

The synthesis of this compound involves a mixture of 5-nitrovanillic acid, palladium on carbon (10% Pd/C), and 37% hydrochloric acid in ethanol. The mixture is stirred at room temperature under H2 overnight. After filtration, the solvent is evaporated to dryness, affording the product as a white powder .Molecular Structure Analysis

The molecular structure of this compound can be represented by the empirical formula C8H9NO3 . The molecular weight is 167.16 .Chemical Reactions Analysis

This compound is suitable for solution phase peptide synthesis . It is also used as a key building block for the efficient synthesis of carbazole alkaloids mukonine and mukonidine via oxidative annulation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 180-185 °C . The enthalpy of sublimation is 136.1 ± 1.0 kJ/mol, and the enthalpy of fusion is 22.4 kJ/mol at 456.9 K .Scientific Research Applications

1. Enzyme Inhibition and Biological Activity

3-Amino-4-hydroxy-5-methoxybenzoic acid exhibits significant inhibitory activities against alpha-glucosidase and glycogen phosphorylase. This suggests potential therapeutic applications in managing disorders like diabetes and other metabolic syndromes. It was identified alongside other compounds in a study examining the leaves of Cyclocarya paliurus, a plant known for its medicinal properties (Li et al., 2008).

2. Interaction with Catechol O-methyltransferase (COMT)

This compound was synthesized for its potential as an affinity-labeling reagent for COMT, an enzyme involved in the methylation of catechols. It demonstrated noncompetitive inhibition of COMT, indicating its potential for exploring the structural and functional aspects of this enzyme in biomedical research (Borchardt & Huber, 1982).

3. Encapsulation in Nanoparticles

In the field of food science, this compound (in the form of vanillic acid) has been successfully encapsulated into layered double hydroxide (LDH) to produce nanohybrids. This method is significant for controlled flavor release in food products, offering potential advancements in food processing and preservation techniques (Hong, Oh & Choy, 2008).

4. Studies in Microbial Metabolism

Research exploring the microbial metabolism of aromatic acids revealed that this compound is a product of the degradation of specific benzoic acids by Pseudomonas putida. This offers insights into microbial pathways and their potential applications in bioremediation and biochemical production (Donnelly & Dagley, 1980).

5. Application in Drug Development and Synthesis

This compound is relevant in the synthesis of various pharmaceutical intermediates. For instance, its derivatives are utilized in the synthesis of amisulpride, an antipsychotic medication. Understanding its role in these syntheses can contribute to improved drug development processes (Wang Yu, 2008).

Mechanism of Action

Target of Action

It is known that this compound is a derivative of benzoic acid, which has been reported to have antimicrobial properties . Therefore, it is possible that this compound may interact with microbial cells or enzymes as its primary targets.

Biochemical Pathways

This could lead to the inhibition of microbial growth or even cell death .

Pharmacokinetics

Like other benzoic acid derivatives, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Based on its potential antimicrobial properties, it may lead to the disruption of microbial cell walls, inhibition of essential enzymes, and ultimately, the death of microbial cells .

Action Environment

The action, efficacy, and stability of 3-Amino-4-hydroxy-5-methoxybenzoic acid may be influenced by various environmental factors. These could include pH, temperature, and the presence of other substances that could interact with the compound. For instance, the compound’s antimicrobial activity could be enhanced or diminished by the presence of other antimicrobial agents. Its stability could also be affected by exposure to light, heat, or certain chemicals .

Safety and Hazards

Future Directions

3-Amino-4-hydroxy-5-methoxybenzoic acid has potential applications in the separation and recovery of Pd (II) from a mixed solution containing Pt, Pd, and Rh . It is also used in the synthesis of carbazole alkaloids mukonine and mukonidine , indicating its potential in the development of new pharmaceuticals.

Biochemical Analysis

Biochemical Properties

It is known to play a role in polyketide biosynthesis . An O-methyltransferase-like protein, AlpH, is responsible for the hydrazine incorporation in kinamycin biosynthesis . AlpH catalyses a unique SAM-independent coupling of L-glutamylhydrazine and polyketide intermediate via a rare Mannich reaction in polyketide biosynthesis .

Cellular Effects

It has been suggested that it may have an impact on cardiomyocyte contraction

Molecular Mechanism

It is known to be involved in the biosynthesis of kinamycin, a diazo natural product . The enzyme AlpH catalyses a unique coupling of L-glutamylhydrazine and a polyketide intermediate, which is a key step in the biosynthesis of kinamycin .

Temporal Effects in Laboratory Settings

It is known that the compound has a sublimation enthalpy of 136.1 ± 1.0 kJ/mol .

Metabolic Pathways

It is known to be involved in the biosynthesis of kinamycin .

Properties

IUPAC Name |

3-amino-4-hydroxy-5-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3,10H,9H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBLOPJCGAMGGRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2740934.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxybenzamide hydrochloride](/img/structure/B2740935.png)

![1-(2-Ethoxyphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea](/img/structure/B2740936.png)

![6-amino-5-[(dimethylamino)methyl]-1-(2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2740940.png)

![(Z)-methyl 2-(4,6-difluoro-2-((isoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2740942.png)

![6-bromo-1H,3H,4H,5H-thiopyrano[4,3-b]indole](/img/structure/B2740943.png)

![2-(4-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)phenoxy)acetamide](/img/structure/B2740948.png)

![2,6-Dibromo-N-[(2S)-2-hydroxypropyl]pyridine-4-carboxamide](/img/structure/B2740949.png)

![2-Chloro-3-{[3-(diethylamino)propyl]amino}naphthoquinone](/img/structure/B2740954.png)